molecular formula C7H15ClFNO B11766406 (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride

Cat. No.: B11766406
M. Wt: 183.65 g/mol
InChI Key: DYKCFUYFVWLLFG-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride is a chemical compound with a unique stereochemistry, characterized by the presence of a fluorine atom and a hydroxyl group on a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Resolution of Stereoisomers: The desired stereoisomer is obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in synthetic chemistry or pharmacological studies.

Scientific Research Applications

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group participates in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-5-Fluoro-3,3-dimethylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties and biological activity.

    (4R,5S)-3,3-Dimethylpiperidin-4-ol: Lacks the fluorine atom, affecting its binding affinity and selectivity.

Uniqueness

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in pharmacological applications.

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

DYKCFUYFVWLLFG-GEMLJDPKSA-N

Isomeric SMILES

CC1(CNC[C@@H]([C@@H]1O)F)C.Cl

Canonical SMILES

CC1(CNCC(C1O)F)C.Cl

Origin of Product

United States

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